molecular formula C10H12N6O2S B10959704 N-cyclopropyl-5-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

N-cyclopropyl-5-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B10959704
M. Wt: 280.31 g/mol
InChI Key: RYAXHOSYVMFLAK-UHFFFAOYSA-N
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Description

N-cyclopropyl-5-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring, a pyrazole ring, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-5-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Nitration of the Pyrazole Ring: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Thiadiazole Ring: The nitrated pyrazole is reacted with thiosemicarbazide under cyclization conditions to form the thiadiazole ring.

    Introduction of the Cyclopropyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-5-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Reduction: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: The cyclopropyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Alkyl or aryl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Reduction: Formation of the corresponding amino derivative.

    Oxidation: Formation of the corresponding oxidized derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclopropyl-5-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, and anticancer activities.

    Agriculture: It can be used as a precursor for the synthesis of agrochemicals such as herbicides and fungicides.

    Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiadiazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-5-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine
  • N-cyclopropyl-5-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine
  • N-cyclopropyl-5-[2-(3-chloro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

Uniqueness

N-cyclopropyl-5-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine is unique due to the presence of the nitro group, which can undergo various chemical transformations, providing a versatile platform for the development of new compounds with diverse biological activities. The combination of the cyclopropyl group, pyrazole ring, and thiadiazole ring also contributes to its unique chemical and biological properties.

Properties

Molecular Formula

C10H12N6O2S

Molecular Weight

280.31 g/mol

IUPAC Name

N-cyclopropyl-5-[2-(3-nitropyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H12N6O2S/c17-16(18)8-3-5-15(14-8)6-4-9-12-13-10(19-9)11-7-1-2-7/h3,5,7H,1-2,4,6H2,(H,11,13)

InChI Key

RYAXHOSYVMFLAK-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NN=C(S2)CCN3C=CC(=N3)[N+](=O)[O-]

Origin of Product

United States

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